- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRFOrganic Letters, 2014, 16(6), 1744-1747,
Cas no 944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one)

944904-58-9 structure
Nombre del producto:1-6-(trifluoromethyl)pyridin-2-ylethan-1-one
Número CAS:944904-58-9
MF:C8H6F3NO
Megavatios:189.13455247879
MDL:MFCD10696237
CID:2132178
PubChem ID:53403050
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-(6-trifluoromethyl-pyridin-2-yl)ethanone
- 1-(6-TRIFLUOROMETHYL-PYRIDIN-2-YL)-ETHANONE
- 1-[6-(trifluoromethyl)pyridin-2-yl]ethanone
- 1-[6-(Trifluoromethyl)-2-pyridinyl]-ethanone
- FT-0775186
- SCHEMBL13043982
- CS-0146953
- MFCD10696237
- BS-17954
- 944904-58-9
- 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- D83953
- 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
- 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-ONE
- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone
- DTXSID401261663
- AB56836
- EN300-23320364
- 1-(6-trifluoromethylpyridin-2-yl)ethanone
- AKOS006305054
- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone (ACI)
- 1-6-(trifluoromethyl)pyridin-2-ylethan-1-one
- DB-345372
-
- MDL: MFCD10696237
- Renchi: 1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3
- Clave inchi: ROKPMZALLPKDMB-UHFFFAOYSA-N
- Sonrisas: FC(C1C=CC=C(C(C)=O)N=1)(F)F
Atributos calculados
- Calidad precisa: 189.04014830g/mol
- Masa isotópica única: 189.04014830g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 202
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 30Ų
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 176.4±35.0 ºC (760 Torr),
- Punto de inflamación: 60.5±25.9 ºC,
- Disolución: Slightly soluble (4.5 g/l) (25 º C),
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173526-250mg |
1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |
944904-58-9 | 97% | 250mg |
$180 | 2022-06-09 | |
Chemenu | CM173526-5g |
1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |
944904-58-9 | 97% | 5g |
$1234 | 2022-06-09 | |
Alichem | A029182003-5g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 97% | 5g |
$1072.00 | 2023-08-31 | |
Alichem | A029182003-10g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 97% | 10g |
$1704.48 | 2023-08-31 | |
Alichem | A029182003-25g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 97% | 25g |
$2653.20 | 2023-08-31 | |
eNovation Chemicals LLC | Y1200622-5g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 95% | 5g |
$1100 | 2024-07-23 | |
Enamine | EN300-23320364-0.5g |
1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |
944904-58-9 | 95% | 0.5g |
$249.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU887-5g |
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one |
944904-58-9 | 97% | 5g |
9464CNY | 2021-05-07 | |
Enamine | EN300-23320364-0.05g |
1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |
944904-58-9 | 95% | 0.05g |
$75.0 | 2024-06-19 | |
Enamine | EN300-23320364-0.25g |
1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |
944904-58-9 | 95% | 0.25g |
$157.0 | 2024-06-19 |
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 8 h, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 18 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referencia
- Preparation of heterocyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt → -60 °C
1.2 Reagents: Butyllithium ; 3 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Butyllithium ; 3 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Substituted tricyclic aza-heterocycles as SOS1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- 3-Amino-1-heterocyclic-1-propanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 25 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Referencia
- Boronate Urea Activation of Nitrocyclopropane CarboxylatesOrganic Letters, 2012, 14(2), 444-447,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- 2-Amino-1-heterocyclic-1-ethanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of neurodegenerative diseases, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Beta adrenergic agonist and methods of using the same, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Preparation of tetrazolinone compounds as pesticides, World Intellectual Property Organization, , ,
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Raw materials
- 2-Bromo-6-(trifluoromethyl)pyridine
- N,N-Dimethylacetamide
- 2-(1-Ethoxyethenyl)-6-(trifluoromethyl)pyridine
- 1-(6-bromo-2-pyridyl)ethanone
- (1,10-Phenanthroline)(trifluoromethyl)copper
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Preparation Products
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Literatura relevante
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one) Productos relacionados
- 2287342-80-5(2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid)
- 1806971-50-5(Ethyl 5-(difluoromethyl)-3-hydroxy-2-methoxypyridine-4-acetate)
- 2137660-30-9(Sodium 2,3,5-trichloro-6-hydroxybenzene-1-sulfinate)
- 1215654-66-2(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide hydrochloride)
- 875332-95-9(3-Benzofuranmethanamine, 2-butyl-N-methyl-)
- 2229384-55-6((1-benzylpiperidin-3-yl)methanethiol)
- 1806926-14-6(2-(Difluoromethyl)-4-fluoro-6-iodopyridine-3-sulfonamide)
- 2445792-69-6(3-Isoxazolecarboxylic acid, 4-(2,4-difluorophenyl)-, methyl ester)
- 1361726-51-3(2-(2',5'-Dichloro-5-fluoro-biphenyl-2-yl)-ethylamine)
- 877811-44-4(1'-(4-fluorobenzenesulfonyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)
Proveedores recomendados
atkchemica
(CAS:944904-58-9)1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe